Benzamide, 2-fluoro-N-hydroxy-N-(2-methylphenyl)-
Description
Benzamide, 2-fluoro-N-hydroxy-N-(2-methylphenyl)-: is an organic compound with the molecular formula C14H12FNO2 . It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-fluoro and 2-methylphenyl group, and the carbonyl oxygen is replaced with a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
CAS No. |
62063-95-0 |
|---|---|
Molecular Formula |
C14H12FNO2 |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-fluoro-N-hydroxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-10-6-2-5-9-13(10)16(18)14(17)11-7-3-4-8-12(11)15/h2-9,18H,1H3 |
InChI Key |
VBKOUKISKHZQPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-fluoro-N-hydroxy-N-(2-methylphenyl)- typically involves the following steps:
Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: The amine group is fluorinated to introduce the 2-fluoro group.
Hydroxylation: The carbonyl group is hydroxylated to form the N-hydroxy group.
Amidation: Finally, the compound undergoes amidation with benzoyl chloride to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 2-fluoro-N-hydroxy-N-(2-methylphenyl)- can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amide derivative.
Substitution: It can undergo substitution reactions, particularly at the fluorine and methyl positions, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a simpler amide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Studied for its reactivity and potential as a precursor in various chemical reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical structure.
Industry:
- Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Benzamide, 2-fluoro-N-hydroxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
- Benzamide, 2-fluoro-N-(2-hydroxyphenyl)-
- Benzamide, 2-fluoro-N-(4-methylphenyl)-
- Benzamide, 2-fluoro-N-(2-phenylethyl)-
Uniqueness: Benzamide, 2-fluoro-N-hydroxy-N-(2-methylphenyl)- is unique due to the presence of both the hydroxyl and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
